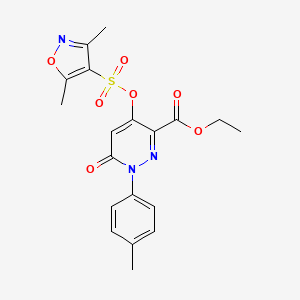

![molecular formula C9H20N2 B2523526 Methyl[1-(piperidin-1-yl)propan-2-yl]amine CAS No. 901586-45-6](/img/structure/B2523526.png)

Methyl[1-(piperidin-1-yl)propan-2-yl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl[1-(piperidin-1-yl)propan-2-yl]amine” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Applications De Recherche Scientifique

Potential for Treatment of Depression and Addiction Disorders

Methyl[1-(piperidin-1-yl)propan-2-yl]amine has been noted for its potential in the treatment of depression and addiction disorders. Specifically, PF-04455242, a compound related to this chemical, is recognized as a high-affinity antagonist selective for κ-opioid receptors (KOR). This compound has demonstrated antidepressant-like efficacy, the ability to attenuate the behavioral effects of stress, and therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in animal models. These findings highlight the potential of methyl[1-(piperidin-1-yl)propan-2-yl]amine-related compounds in developing treatments for depression and addiction disorders (Grimwood et al., 2011).

Role in Glycosidase Inhibition

The synthesis of polyhydroxylated indolizidines, which are potential glycosidase inhibitors, involves the use of related amines such as methyl[1-(piperidin-1-yl)propan-2-yl]amine. These compounds have been synthesized and evaluated for their inhibitory properties against various commercial glycosidases. This implies a possible application of this class of compounds in studying and potentially treating diseases related to glycosidase activity (Baumann et al., 2008).

Conformational Analysis and Crystal Structure

The compound {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, a salt of fumaric acid and closely related to methyl[1-(piperidin-1-yl)propan-2-yl]amine, has been synthesized and analyzed for its conformational structure. Detailed NMR analysis and temperature-dependent studies provide insights into the molecular dynamics and conformational stability of such compounds. This kind of research is crucial in understanding the physical and chemical properties of potential pharmaceutical compounds (Ribet et al., 2005).

Impact on Maillard Reaction Products

Piperidine and its derivatives, such as methyl[1-(piperidin-1-yl)propan-2-yl]amine, play a role in the Maillard reaction, a chemical reaction between amino acids and reducing sugars. Studies on the interaction products of piperidine in glucose/lysine model systems have provided insights into the formation of Maillard reaction products, which are significant in food chemistry and possibly in the understanding of certain diseases (Nikolov & Yaylayan, 2010).

Synthesis of Piperidines and Analogues

Research into the synthesis of a variety of piperidine derivatives, including those related to methyl[1-(piperidin-1-yl)propan-2-yl]amine, has been extensive. These synthesized compounds have potential applications in medicinal chemistry, as they serve as key intermediates or final products in the synthesis of various pharmacologically active molecules. The diverse chemical reactions and synthesis pathways explored in these studies underscore the chemical versatility and potential applicability of piperidine derivatives (Froelich et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-1-piperidin-1-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(10-2)8-11-6-4-3-5-7-11/h9-10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCHJZSBIAVNGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[1-(piperidin-1-yl)propan-2-yl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2523456.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2523460.png)

![1-(4-chlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2523461.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)

![[5-(4-Fluorophenyl)-14-methyl-7-propan-2-ylsulfanyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2523464.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)